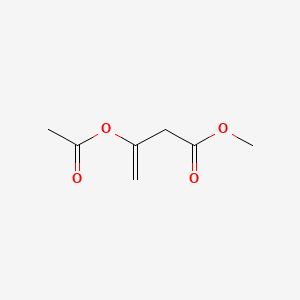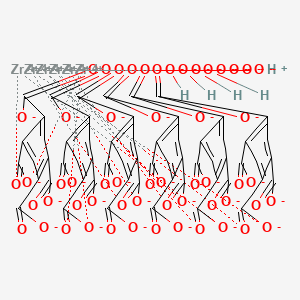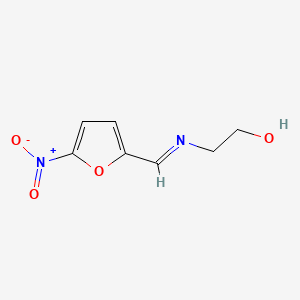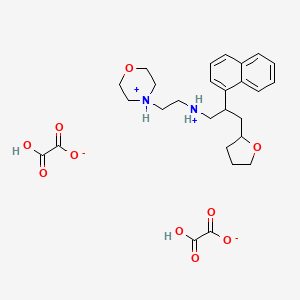
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethyl group, a tetrahydrofurfuryl group, and a naphthaleneethylamine moiety. The bioxalate form indicates that it is a salt formed with oxalic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate typically involves multiple steps. One common approach is to start with the preparation of the morpholinoethyl intermediate, followed by the introduction of the tetrahydrofurfuryl and naphthaleneethylamine groups. The final step involves the formation of the bioxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired reactions.
化学反应分析
Types of Reactions
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including cytotoxic effects on cancer cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The exact mechanism of action of N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate is not well-documented. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Known for its cytotoxic effects on cancer cells.
Bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c][1,2,5]oxadiazol-5-yl)sulfane: Used for imaging thiols in live cells.
2-Morpholinoethyl-substituted benzimidazolium salts: Synthesized for various applications, including as precursors for N-heterocyclic carbene complexes.
Uniqueness
N-(2-Morpholinoethyl)-beta-tetrahydrofurfuryl-1-naphthaleneethylamine bioxalate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
10337-39-0 |
|---|---|
分子式 |
C27H36N2O10 |
分子量 |
548.6 g/mol |
IUPAC 名称 |
2-hydroxy-2-oxoacetate;2-morpholin-4-ium-4-ylethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium |
InChI |
InChI=1S/C23H32N2O2.2C2H2O4/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-14-27-21)18-24-10-11-25-12-15-26-16-13-25;2*3-1(4)2(5)6/h1-3,5-6,8-9,20-21,24H,4,7,10-18H2;2*(H,3,4)(H,5,6) |
InChI 键 |
WTLPGYWGSJFOBG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC(C[NH2+]CC[NH+]2CCOCC2)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


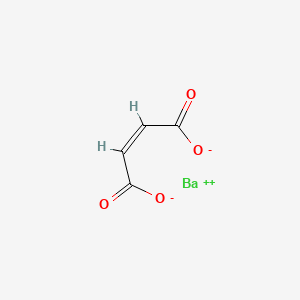
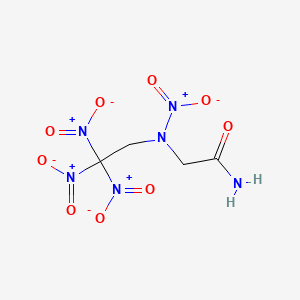

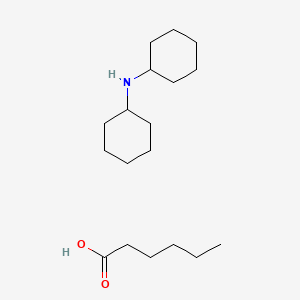


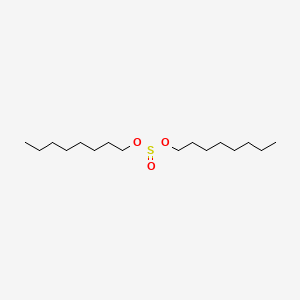
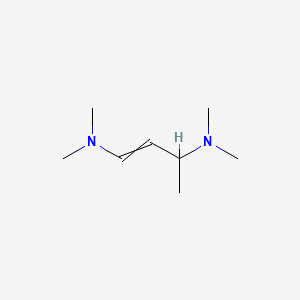

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
